molecular formula C20H24N2O7S B12479537 N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B12479537
M. Wt: 436.5 g/mol
InChI Key: CQKPVQPTHPBKOT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzenesulfonamide core with various functional groups, including methoxy and morpholinylcarbonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with morpholine-4-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylcarbonyl group, in particular, enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O7S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C20H24N2O7S/c1-26-17-7-5-15(13-16(17)20(23)22-8-10-29-11-9-22)30(24,25)21-14-4-6-18(27-2)19(12-14)28-3/h4-7,12-13,21H,8-11H2,1-3H3

InChI Key

CQKPVQPTHPBKOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)N3CCOCC3

Origin of Product

United States

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